molecular formula C15H11ClN2O2 B2489718 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol CAS No. 890634-37-4

4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol

Cat. No.: B2489718
CAS No.: 890634-37-4
M. Wt: 286.72
InChI Key: LPHHFJGUUOZXBF-UHFFFAOYSA-N
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Description

4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol is a synthetic organic compound that features a pyrazole ring substituted with a chlorophenyl group and a benzene-1,3-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Substitution with chlorophenyl group: The pyrazole intermediate is then subjected to electrophilic aromatic substitution with 4-chlorobenzaldehyde in the presence of a catalyst such as aluminum chloride.

    Introduction of benzene-1,3-diol moiety: The final step involves the coupling of the substituted pyrazole with resorcinol (benzene-1,3-diol) under suitable conditions, such as in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichromate, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol: Similar structure but without the additional substituents.

    4-(5-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol: Bromine instead of chlorine.

    4-(5-(4-methylphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol: Methyl group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-10-3-1-9(2-4-10)13-8-14(18-17-13)12-6-5-11(19)7-15(12)20/h1-8,19-20H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHHFJGUUOZXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C3=C(C=C(C=C3)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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